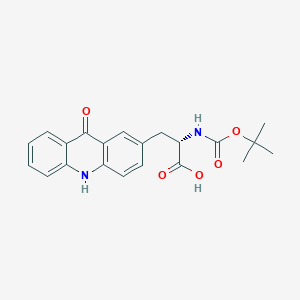
Boc-Ala(2-Acd)-OH
Descripción general
Descripción
Boc-Ala(2-Acd)-OH, also known as tert-butoxycarbonyl-alanine-2-acetamido-2-deoxy-D-glucose, is a compound used in peptide synthesis. It is a derivative of alanine, an amino acid, and is often used as a building block in the synthesis of peptides and proteins. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect the amino group during chemical reactions.
Aplicaciones Científicas De Investigación
Boc-Ala(2-Acd)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications, including diagnostics and research.
Mecanismo De Acción
Target of Action
Boc-Ala(2-Acd)-OH is a compound that primarily targets amines . Amines are common functional groups in chemistry and are employed with protecting groups to reduce the production of undesired side products . This compound is involved in the synthesis of amides, which are important in nature as they provide the main amino acid linkage in peptides and proteins .
Mode of Action
The compound this compound interacts with its targets, the amines, through a process known as amidation . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of amides . The compound’s interaction with amines leads to the production of amides, which are frequently found in many natural products and biologically active compounds . Amides also play a crucial role in peptides and proteins, serving as the main amino acid linkage .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the conversion of amines to amides . This conversion is crucial in the synthesis of peptides and proteins, as amides provide the main amino acid linkage . Additionally, amide structures are frequently found in many natural products and biologically active compounds .
Action Environment
The action of this compound is influenced by the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which are necessary for the generation of isocyanate intermediates . These intermediates then react with Grignard reagents to produce the corresponding amides . Therefore, the efficacy and stability of this compound are dependent on these environmental factors .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Boc-Ala(2-Acd)-OH interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a substrate for the enzyme legumain, which is involved in the processing of bacterial peptides and endogenous proteins . The nature of these interactions is typically enzymatic, where this compound serves as a substrate that is acted upon by the enzyme.
Cellular Effects
The effects of this compound on cells are largely dependent on the specific biochemical reactions it is involved in. For example, in the context of legumain activity, this compound could influence cell function by affecting the processing of proteins within the cell . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes such as legumain. It serves as a substrate for this enzyme, leading to its conversion into other compounds . This process could involve binding interactions with the enzyme, potential inhibition or activation of the enzyme, and changes in gene expression related to the enzyme’s activity.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, its stability and degradation could be influenced by factors such as temperature and pH . Long-term effects on cellular function could be observed in in vitro or in vivo studies, although specific data on this compound is currently limited.
Metabolic Pathways
This compound is likely involved in metabolic pathways related to protein processing, given its role as a substrate for the enzyme legumain . It could interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.
Subcellular Localization
The subcellular localization of this compound would depend on its biochemical role and the specific cell type. For instance, if it is involved in protein processing within the cell, it could be localized to areas where this process occurs, such as the endoplasmic reticulum or the Golgi apparatus . Its activity or function could be affected by its localization, as well as any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Ala(2-Acd)-OH typically involves the protection of the amino group of alanine with a tert-butoxycarbonyl group. This is followed by the attachment of the 2-acetamido-2-deoxy-D-glucose moiety. The reaction conditions often involve the use of reagents such as di-tert-butyl dicarbonate (Boc2O) for the protection step and various coupling agents for the attachment of the glucose derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids and the use of high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions: Boc-Ala(2-Acd)-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc protecting group using acids such as trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Substitution Reactions: Replacement of functional groups under specific conditions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Major Products:
Deprotected Alanine Derivative: Alanine with the Boc group removed.
Peptides: Longer chains of amino acids formed through coupling reactions.
Comparación Con Compuestos Similares
Boc-Gly-OH: tert-butoxycarbonyl-glycine, another protected amino acid used in peptide synthesis.
Boc-Lys-OH: tert-butoxycarbonyl-lysine, used for the synthesis of peptides containing lysine residues.
Uniqueness: Boc-Ala(2-Acd)-OH is unique due to the presence of the 2-acetamido-2-deoxy-D-glucose moiety, which imparts specific properties and reactivity to the compound. This makes it particularly useful in the synthesis of glycopeptides and other complex molecules.
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(9-oxo-10H-acridin-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-21(2,3)28-20(27)23-17(19(25)26)11-12-8-9-16-14(10-12)18(24)13-6-4-5-7-15(13)22-16/h4-10,17H,11H2,1-3H3,(H,22,24)(H,23,27)(H,25,26)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVADDYCLPQCIH-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,9,10,11,12,13,14,15-Octahydro-2,6-bis[3,5-bis(trifluoromethyl)phenyl]-4-[(trifluoromethylsulfonyl)amino]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one](/img/no-structure.png)
![N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2598918.png)
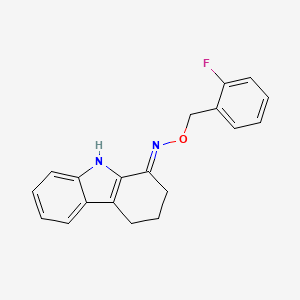

![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2598923.png)

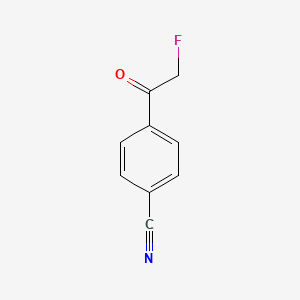
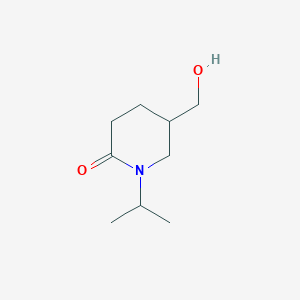
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2598932.png)
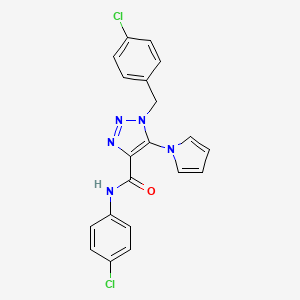
![3-Bromo-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2598935.png)
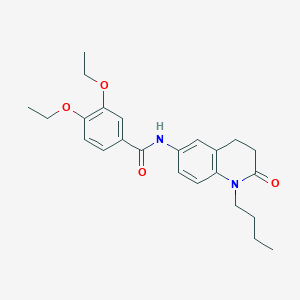
![N-(diphenylmethyl)-3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2598938.png)
